molecular formula C11H8ClNO3 B2981846 7-Chloro-4-methoxyquinoline-3-carboxylic acid CAS No. 876708-52-0

7-Chloro-4-methoxyquinoline-3-carboxylic acid

Cat. No. B2981846
CAS RN: 876708-52-0
M. Wt: 237.64
InChI Key: QEXJTULRRRAXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-methoxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO3 and a molecular weight of 237.64 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 7-Chloro-4-methoxyquinoline-3-carboxylic acid can be represented by the SMILES string: COC1=C2C=CC(=CC2=NC=C1C(=O)O)Cl . This indicates the presence of a methoxy group (OCH3), a carboxylic acid group (COOH), and a chlorine atom (Cl) on the quinoline ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-4-methoxyquinoline-3-carboxylic acid include a molecular weight of 237.64 and a molecular formula of C11H8ClNO3 . Additional properties such as melting point, boiling point, and solubility would require further experimental determination.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

7-Chloro-4-methoxyquinoline-3-carboxylic acid serves as a versatile scaffold in drug discovery due to its structural similarity to quinoline, which is a core structure in many therapeutic agents . Its unique chemical properties allow for the synthesis of various biologically active derivatives that can be potential leads in the development of new medications.

Antimicrobial and Antimalarial Agents

The compound has been utilized in the synthesis of new derivatives with promising antimicrobial and antimalarial activities . These derivatives are synthesized using techniques like sonochemical methods, which are advantageous for their efficiency and environmental friendliness.

Anticancer Research

Derivatives of 7-Chloro-4-methoxyquinoline-3-carboxylic acid have been evaluated for their anticancer properties. The compound’s ability to be functionalized makes it a valuable precursor in the synthesis of compounds that could be used in cancer treatment .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is used as a building block for complex molecular architectures. It’s involved in various synthesis protocols, including transition metal-catalyzed reactions and green chemistry approaches .

Proteomics Research

This compound is also a product for proteomics research, where it may be used in the study of proteins and peptides, particularly in understanding post-translational modifications and interactions .

Industrial Chemistry Applications

In the field of industrial chemistry, 7-Chloro-4-methoxyquinoline-3-carboxylic acid is part of the synthesis of dyes, pigments, and other industrial materials due to its structural versatility and reactivity .

Future Directions

The future directions for research on 7-Chloro-4-methoxyquinoline-3-carboxylic acid could include exploring its potential applications in proteomics research , studying its synthesis and reactivity, and investigating its physical and chemical properties. Further studies could also focus on its safety profile and potential hazards.

properties

IUPAC Name

7-chloro-4-methoxyquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-10-7-3-2-6(12)4-9(7)13-5-8(10)11(14)15/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXJTULRRRAXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=CC2=NC=C1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-methoxyquinoline-3-carboxylic acid

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